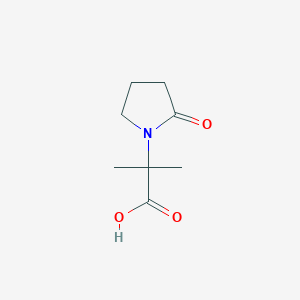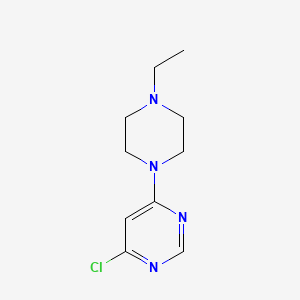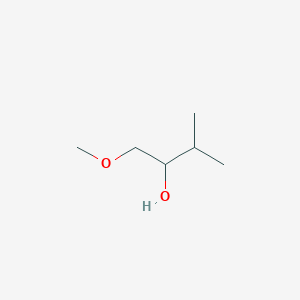![molecular formula C7H9NO3S B1427903 2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetic acid CAS No. 1215927-96-0](/img/structure/B1427903.png)
2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetic acid
Descripción general
Descripción
2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetic acid, also known as MTAA, is a thiazole derivative that has gained attention in the scientific community due to its potential therapeutic properties. This compound has been studied for its ability to modulate various biological processes, including inflammation, oxidative stress, and apoptosis.
Aplicaciones Científicas De Investigación
Nickel, Copper, and Zinc Complexes
A study explored the interactions of 2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetic acid derivatives with nickel, copper, and zinc. The compound formed a mononuclear hexacoordinated complex with nickel and a pentacoordinated coordination polymer with zinc. These complexes were synthesized and characterized, showcasing the compound's ability to form stable complexes with these metals, which could be crucial in catalysis or material science applications (Singh & Baruah, 2008).
Structural Analysis and Photo-degradation
The compound's behavior under photo-degradation was examined, identifying a unique photo-degradation product. This study is significant for understanding the stability and degradation pathways of pharmaceutical compounds under environmental conditions. The detailed analysis of the degradation product provides insights into the compound's reactivity and potential impacts on its pharmacological properties (Wu, Hong, & Vogt, 2007).
Antimicrobial Evaluation
The antimicrobial properties of 1,3,4-thiadiazole derivatives of the compound were assessed against various microbial strains, indicating significant activity. This highlights the potential of the compound and its derivatives in developing new antimicrobial agents, which is crucial given the rising antibiotic resistance (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Fluorescence Properties for Metal Ion Detection
A derivative of the compound exhibited specific fluorescence quenching effects with Co2+, suggesting its potential use as a selective fluorescent chemical sensor for metal ions. This finding is crucial for environmental monitoring and industrial processes where specific detection of metal ions is required (Rui-j, 2013).
Propiedades
IUPAC Name |
2-[2-(methoxymethyl)-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-11-3-6-8-5(4-12-6)2-7(9)10/h4H,2-3H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSIKUCWMDRHPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=CS1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



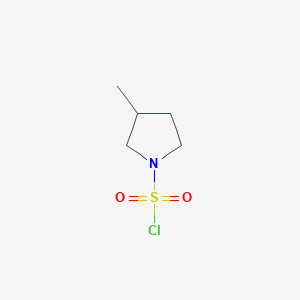
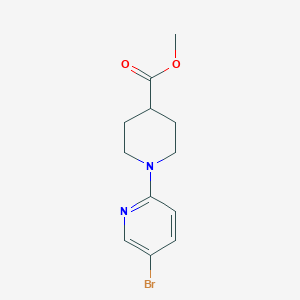
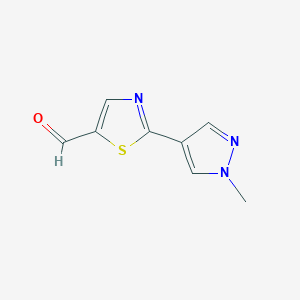
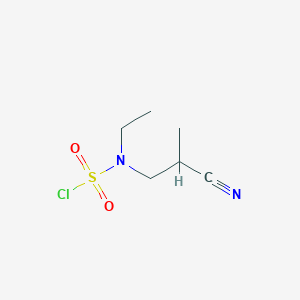
![[1-(4-Methoxy-benzyl)-piperidin-2-ylmethyl]-methyl-amine](/img/structure/B1427826.png)
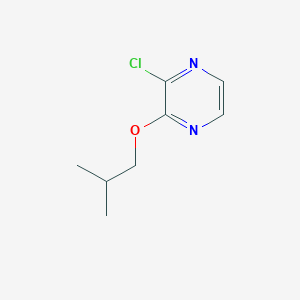


![N-[(3,4-dimethoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B1427834.png)
